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Abstract: This technical guide provides an in-depth analysis of Osimertinib (TAGRISSO®), a

third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor

(TKI). It is designed for researchers, scientists, and drug development professionals, offering a

detailed examination of its structural characteristics, physicochemical properties, and

pharmacological profile. This document summarizes quantitative data in structured tables,

provides detailed experimental methodologies for key analyses, and includes mandatory

visualizations of critical pathways and workflows to facilitate a comprehensive understanding of

the compound.

Introduction
Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring

specific EGFR mutations.[1][2] Developed by AstraZeneca, it was rationally designed to

selectively inhibit both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R)

and the T790M resistance mutation, which often arises after treatment with first- or second-

generation EGFR TKIs.[3][4] A key advantage of Osimertinib is its significantly lower activity

against wild-type (WT) EGFR, which contributes to a more favorable toxicity profile compared

to earlier-generation inhibitors.[1][5] This guide delves into the core scientific attributes of

Osimertinib that underpin its clinical efficacy.

Structural Analysis
Osimertinib is a mono-anilino-pyrimidine compound.[3] Its structure features a reactive

acrylamide group that forms a covalent bond with a specific cysteine residue in the ATP-binding
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site of mutant EGFR, leading to irreversible inhibition.[3][6]

Systematic Name: N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-

methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide[7]

Chemical Formula (Mesylate Salt): C₂₈H₃₃N₇O₂·CH₄O₃S[2]

Molecular Class: Aminopyrimidine[8]

Crystallographic Data
The crystal structure of Osimertinib mesylate (Form B) has been determined using synchrotron

X-ray powder diffraction.[7][9] The structure is characterized by alternating layers of cation-

anion interactions.[7][9]

Parameter Value Reference

PDB ID
6Z4B (in complex with EGFR-

T790M/V948R)
[10]

Crystal System Triclinic [7][9]

Space Group P-1 (#2) [7][9]

a 11.42912(17) Å [7][9]

b 11.72274(24) Å [7][9]

c 13.32213(22) Å [7][9]

α 69.0265(5)° [7][9]

β 74.5914(4)° [7][9]

γ 66.4007(4)° [7][9]

Volume 1511.557(12) Å³ [7][9]

Resolution 2.50 Å [10]

Physicochemical and Pharmacokinetic Properties
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Osimertinib's properties are crucial for its formulation, absorption, distribution, metabolism, and

excretion (ADME) profile. It is administered orally as a mesylate salt.[2]

Physicochemical Properties
Property Value Source

Molecular Weight (Mesylate

Salt)
596 g/mol [2]

Molecular Weight (Free Base) 499.619 g·mol⁻¹ [2]

Water Solubility 0.0224 mg/mL [11]

logP 4.47 [11]

pKa (Strongest Basic) 8.87 [11]

pKa (Strongest Acidic) 13.64 [11]

Pharmacokinetic (ADME) Properties
Parameter Value Source

Bioavailability 70% (90% CI 67, 73)

Time to Peak Plasma (Tmax) 6 hours (median) [2][11]

Plasma Protein Binding 95% [11]

Volume of Distribution (Vss/F) 918 L [11]

Metabolism
Primarily via CYP3A4/5

(Oxidation, Dealkylation)
[2][11][12]

Active Metabolites
AZ7550, AZ5104 (each ~10%

of parent exposure)
[11][13]

Elimination Half-Life (t½) 48 hours (mean) [2][11]

Oral Clearance (CL/F) 14.3 L/h [2][11]

Excretion 68% Feces, 14% Urine [2][11][14]
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Pharmacological Properties and Mechanism of
Action
Osimertinib is a third-generation EGFR-TKI that potently and selectively inhibits mutant forms

of EGFR.[3][15]

Mechanism of Action
The primary mechanism of action involves the irreversible, covalent binding of Osimertinib's

acrylamide group to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[3][5]

[15] This binding blocks ATP from accessing the kinase domain, thereby preventing receptor

phosphorylation and inhibiting the downstream signaling cascades crucial for tumor cell

proliferation and survival, such as the PI3K-Akt and MAPK pathways.[6][15]
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Caption: Osimertinib's inhibition of the EGFR signaling cascade.
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Target Selectivity and Potency
Osimertinib exhibits remarkable selectivity for mutant EGFR over wild-type EGFR, which is a

key factor in its clinical safety profile.[3][8]

Target IC₅₀ (Mean) Potency vs. WT Source

EGFR (T790M Mutant

Cell Lines)
<15 nM ~32-124x higher [3]

EGFR (L858R/T790M

Recombinant)
N/A ~200x higher [3][8]

EGFR (Wild-Type) 480–1865 nM Baseline [3]

Summary of Clinical Efficacy
Osimertinib has demonstrated significant clinical benefits in major phase III trials, establishing it

as a standard of care.

Trial
Patient
Population

Treatment
Arms

Key Outcome Source

ADAURA

Stage IB-IIIA,

EGFR-mutated

NSCLC

(adjuvant setting)

Osimertinib vs.

Placebo

2-year DFS: 89%

vs. 53%
[16]

FLAURA

1st-line,

advanced EGFR-

mutated NSCLC

Osimertinib vs.

1st-gen TKI

Median PFS:

18.9 vs. 10.2

months

[17]

FLAURA2

1st-line,

advanced EGFR-

mutated NSCLC

Osimertinib +

Chemo vs.

Osimertinib

Significant OS

improvement

(median OS ~4

years with

combo)

[18][19]
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Experimental Protocols
X-ray Crystallography for Structural Determination
This protocol provides a generalized workflow for determining the crystal structure of a protein-

ligand complex, such as EGFR bound to Osimertinib.

Protein Expression and Purification: The EGFR kinase domain (e.g., T790M/V948R mutant)

is expressed in a suitable system (e.g., insect cells) and purified using chromatography

techniques (e.g., affinity, ion exchange, size exclusion).

Complex Formation: The purified EGFR protein is incubated with a molar excess of

Osimertinib to ensure saturation of the binding site.

Crystallization: The protein-ligand complex is subjected to high-throughput screening of

various crystallization conditions (e.g., pH, precipitants, temperature) using vapor diffusion

methods (sitting or hanging drop).

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam,

typically at a synchrotron source. Diffraction data are collected on a detector.[10][20]

Structure Solution and Refinement: The diffraction data are processed to solve the phase

problem, often using molecular replacement with a known EGFR structure. An initial model is

built into the electron density map and iteratively refined to produce the final, high-resolution

structure.[7][20]

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a typical method to measure the potency of Osimertinib against various

EGFR forms.
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Prepare Reagents:
- Recombinant EGFR Kinase (Mutant or WT)

- Kinase Buffer
- ATP

- Substrate (e.g., poly-GT)

Add Kinase and Osimertinib
to microplate wells

Prepare Osimertinib Dilution Series
(e.g., 10-point, 3-fold serial dilutions)

Incubate to allow inhibitor binding

Initiate Kinase Reaction
by adding ATP/Substrate mix

Incubate at 37°C
to allow phosphorylation

Stop Reaction & Measure Signal
(e.g., add detection reagent, measure luminescence/fluorescence)

Data Analysis:
- Plot Signal vs. [Osimertinib]
- Fit to a dose-response curve

- Calculate IC₅₀ value
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Caption: Workflow for an in vitro kinase inhibition assay.

Synthesis of Osimertinib Mesylate
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The synthesis of Osimertinib is a multi-step process. A generalized workflow is presented

below, based on published synthetic routes.[4][21][22]

Intermediate Synthesis: Key intermediates are prepared, including the pyrimidine core and

the substituted aniline side chain. A crucial step involves the coupling of N-(4-fluoro-2-

methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine with N,N,N'-trimethyl-

1,2-ethanediamine.[22]

Nitro Group Reduction: The nitro group on the aniline intermediate is reduced to an amino

group, typically using agents like iron in an acidic medium.[4]

Acrylamide Moiety Formation: The resulting triamine compound is acylated using 3-

chloropropanoyl chloride.[4][23]

Elimination Reaction: An elimination reaction is performed, often using a mild base like

triethylamine, to form the reactive acryloyl group, yielding the Osimertinib free base.[22][23]

Salt Formation: The Osimertinib base is treated with methanesulfonic acid in a suitable

solvent system (e.g., acetone/water) to crystallize the final, stable Osimertinib mesylate

product.[22][23]

1. Intermediate
Coupling

2. Nitro
Reduction

3. Acylation
(Amide Bond Formation)

4. Elimination
(Acrylamide Formation)

5. Salt Formation
(Mesylate)

Click to download full resolution via product page

Caption: Simplified chemical synthesis workflow for Osimertinib.

Conclusion
Osimertinib represents a significant advancement in targeted cancer therapy. Its unique

structural features enable a potent and selective mechanism of action, leading to a robust

pharmacological profile characterized by high efficacy against mutant EGFR and a manageable

safety profile. The comprehensive data presented in this guide, from crystallographic details to

clinical outcomes, underscore the molecular basis for its success and provide a foundational

resource for ongoing research and development in the field of oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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